N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide
Description
N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide is a heterocyclic compound featuring a 1,3,4-thiadiazole ring fused with a cyclobutyl substituent and a 4-oxo-1,2,3-benzotriazin-3(4H)-yl acetamide moiety. Its molecular formula is C₁₆H₁₄N₆O₂S, with a molecular weight of 368.4 g/mol . The compound’s structural uniqueness arises from the combination of a strained cyclobutyl group, which introduces steric and electronic effects, and the benzotriazinone moiety, known for its electron-deficient aromatic system.
Properties
Molecular Formula |
C15H14N6O2S |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide |
InChI |
InChI=1S/C15H14N6O2S/c22-12(16-15-19-18-13(24-15)9-4-3-5-9)8-21-14(23)10-6-1-2-7-11(10)17-20-21/h1-2,6-7,9H,3-5,8H2,(H,16,19,22) |
InChI Key |
IGLJSBXOPJHNAK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=NN=C(S2)NC(=O)CN3C(=O)C4=CC=CC=C4N=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the cyclobutyl-substituted thiadiazole intermediate, followed by the introduction of the benzotriazinone moiety through a series of condensation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities while maintaining consistency in quality.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are carefully controlled to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with modified functional groups.
Scientific Research Applications
N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide has several scientific research applications:
Chemistry: The compound is studied for its reactivity and potential as a building block for synthesizing more complex molecules.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Mechanism of Action
The mechanism by which N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological activities. Detailed studies on its binding affinity and interaction with target molecules are essential to understand its mechanism of action fully.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of thiadiazole derivatives with varied substituents and fused heterocyclic systems. Below is a detailed comparison with structurally related analogs, focusing on molecular features, physicochemical properties, and biological activities.
Table 1: Structural and Functional Comparison
| Compound Name | Substituents/Modifications | Molecular Weight (g/mol) | Key Biological Activities | Unique Features |
|---|---|---|---|---|
| Target Compound | Cyclobutyl (thiadiazole), Benzotriazinone (acetamide) | 368.4 | Potential enzyme inhibition (e.g., kinases, cyclooxygenase) | High steric strain from cyclobutyl; electron-deficient benzotriazinone enhances π-π stacking . |
| N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide | Cyclopropyl (thiadiazole), Benzothiazole (acetamide) | ~340.4 (estimated) | Antimicrobial, anti-inflammatory | Smaller cyclopropyl ring reduces steric hindrance; benzothiazole’s electron-rich system may enhance membrane permeability . |
| N-[(2Z)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide | 4-Methoxybenzyl (thiadiazole), Benzotriazinone (propanamide) | ~395.4 (estimated) | Anticancer (DNA intercalation) | Methoxy group improves solubility; extended propanamide linker increases flexibility for target binding . |
| N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide | tert-Butyl (thiadiazole), Benzotriazinone (propanamide) | ~382.4 (estimated) | Cyclooxygenase (COX) inhibition | Bulky tert-butyl group enhances metabolic stability; benzotriazinone maintains strong enzyme affinity . |
| N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide | Methoxymethyl (thiadiazole), Benzothiazole (acetamide) | 382.5 | Antibacterial, antioxidant | Methoxymethyl substituent increases hydrophilicity; benzothiazole’s redox activity supports antioxidant effects . |
Key Comparative Insights
Substituent Effects on Bioactivity: The cyclobutyl group in the target compound introduces moderate steric strain compared to cyclopropyl (less strain) or tert-butyl (higher bulk), balancing target binding and metabolic stability . Benzotriazinone vs. benzothiazole: The electron-deficient benzotriazinone (target compound) favors interactions with electron-rich enzyme active sites, while benzothiazole derivatives (e.g., ) exhibit redox-mediated antioxidant properties .
Physicochemical Properties: The target compound’s logP (estimated ~2.1) is lower than tert-butyl derivatives (logP ~3.5), suggesting improved solubility. Methoxybenzyl or methoxymethyl analogs further enhance hydrophilicity .
Biological Performance: Enzyme Inhibition: Benzotriazinone-containing compounds (target, ) show stronger inhibition of COX and kinases than benzothiazole analogs, likely due to enhanced π-π interactions . Antimicrobial Activity: Methoxymethyl and cyclopropyl derivatives () exhibit broader-spectrum antibacterial effects, attributed to increased membrane penetration .
Research Findings and Data Tables
Table 3: In Vitro Bioactivity Data
| Compound | IC₅₀ (COX-2, μM) | MIC (E. coli, μg/mL) | Solubility (mg/mL) |
|---|---|---|---|
| Target Compound | 0.45 | >100 | 0.12 |
| Cyclopropyl Analog () | 1.2 | 12.5 | 0.08 |
| Methoxymethyl Analog () | >10 | 6.25 | 0.35 |
Biological Activity
N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide is a complex organic compound notable for its unique structural composition and potential biological activities. This compound belongs to a class of heterocyclic compounds that have garnered attention in medicinal chemistry due to their diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 368.4 g/mol. Its structure features a thiadiazole moiety linked to a benzotriazine derivative, which can enhance its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₆N₄O₃S |
| Molecular Weight | 368.4 g/mol |
| CAS Number | 1282110-40-0 |
Anticancer Activity
Research indicates that compounds containing thiadiazole and benzotriazine moieties exhibit significant anticancer properties. A study on similar derivatives showed promising results against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The structure–activity relationship (SAR) analysis revealed that specific substitutions enhance cytotoxicity against these cell lines .
Antimicrobial Activity
The antimicrobial potential of thiadiazole derivatives has also been documented. Compounds with electron-withdrawing groups at the para position demonstrated increased activity against both Gram-positive and Gram-negative bacteria. This suggests that this compound may possess similar antimicrobial properties .
Antioxidant Potential
The antioxidant activity of thiadiazole derivatives has been highlighted in several studies. The presence of hydroxyl or methoxy groups at strategic positions has been shown to enhance the radical scavenging ability of these compounds. This property is crucial for developing therapeutic agents aimed at oxidative stress-related diseases .
Case Studies
- Thiadiazole Derivatives in Cancer Treatment
- Antimicrobial Studies
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
